![molecular formula C12H16FN B1308265 2-(2-Fluorophenyl)azepane CAS No. 383130-04-9](/img/structure/B1308265.png)
2-(2-Fluorophenyl)azepane
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Overview
Description
“2-(2-Fluorophenyl)azepane” is a chemical compound with the CAS Number: 383130-04-9 . It has a molecular weight of 193.26 and its molecular formula is C12H16FN . The IUPAC name for this compound is 2-(2-fluorophenyl)azepane .
Molecular Structure Analysis
The InChI Code for “2-(2-Fluorophenyl)azepane” is 1S/C12H16FN/c13-11-7-4-3-6-10(11)12-8-2-1-5-9-14-12/h3-4,6-7,12,14H,1-2,5,8-9H2 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Proteomics Research
2-(2-Fluorophenyl)azepane: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound serves as a biochemical tool for probing protein interactions and dynamics due to its ability to interact with various protein structures .
Organic Synthesis
In the realm of organic chemistry, this compound is employed as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel organic compounds with potential applications in drug development and materials science .
Pharmacological Studies
Azepane derivatives, including 2-(2-Fluorophenyl)azepane , are known for their pharmacological significance. They are investigated for their potential as novel inhibitors, antidiabetics, anticancer agents, and DNA-binding reagents .
Drug Discovery
The azepane ring structure is a key feature in many biologically active compounds2-(2-Fluorophenyl)azepane is studied for its potential inclusion in new drugs due to its promising pharmacological properties .
Material Science
Researchers in material science explore the use of 2-(2-Fluorophenyl)azepane for the development of new materials with unique properties, such as enhanced durability or electrical conductivity .
Analytical Chemistry
In analytical chemistry, 2-(2-Fluorophenyl)azepane can be used as a standard or reagent in various chemical analyses to quantify or detect the presence of other substances .
Chemical Synthesis
This compound is also significant in chemical synthesis, where it is used to create complex molecular structures that can serve as catalysts or reactants in chemical reactions .
Therapeutic Research
Due to its structural characteristics, 2-(2-Fluorophenyl)azepane is explored for its therapeutic applications, particularly in the design of molecules that can interact with biological targets to treat diseases .
Safety And Hazards
properties
IUPAC Name |
2-(2-fluorophenyl)azepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-11-7-4-3-6-10(11)12-8-2-1-5-9-14-12/h3-4,6-7,12,14H,1-2,5,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRHCTINBVZBNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398051 |
Source
|
Record name | 2-(2-fluorophenyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)azepane | |
CAS RN |
383130-04-9 |
Source
|
Record name | 2-(2-fluorophenyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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